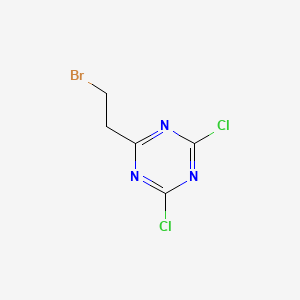
s-Triazine, 2-(2-bromoethyl)-4,6-dichloro-
描述
s-Triazine, 2-(2-bromoethyl)-4,6-dichloro- is a derivative of s-triazine, a heterocyclic compound with a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromoethyl and dichloro substituents enhances its reactivity and potential for forming diverse chemical derivatives.
属性
CAS 编号 |
102517-25-9 |
|---|---|
分子式 |
C5H4BrCl2N3 |
分子量 |
256.91 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C5H4BrCl2N3/c6-2-1-3-9-4(7)11-5(8)10-3/h1-2H2 |
InChI 键 |
JQJMFYZGOLQHTC-UHFFFAOYSA-N |
规范 SMILES |
C(CBr)C1=NC(=NC(=N1)Cl)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-(2-bromoethyl)-4,6-dichloro- typically involves the substitution of chlorine atoms in the s-triazine ring with bromoethyl groups. One common method includes the reaction of 2,4,6-trichloro-s-triazine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
s-Triazine, 2-(2-bromoethyl)-4,6-dichloro- undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling reactions: Catalysts such as palladium or copper are often employed in the presence of ligands to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions include substituted s-triazine derivatives with various functional groups, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学研究应用
s-Triazine, 2-(2-bromoethyl)-4,6-dichloro- has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound is employed in the development of polymers and advanced materials with specific properties such as thermal stability and conductivity.
Biological Studies: It serves as a tool for studying enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industrial Applications: The compound is used in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of s-Triazine, 2-(2-bromoethyl)-4,6-dichloro- involves the formation of covalent bonds with target molecules. The bromoethyl group acts as an alkylating agent, reacting with nucleophilic sites on proteins, DNA, and other biomolecules. This interaction can inhibit enzyme activity, disrupt cellular processes, and induce cytotoxic effects. The compound’s ability to form stable adducts with biological targets makes it a valuable tool in drug development and biochemical research .
相似化合物的比较
Similar Compounds
s-Triazine, 2-(2-chloroethyl)-4,6-dichloro-: Similar structure but with a chloroethyl group instead of bromoethyl.
s-Triazine, 2-(2-iodoethyl)-4,6-dichloro-: Contains an iodoethyl group, which can exhibit different reactivity and biological activity.
s-Triazine, 2-(2-ethyl)-4,6-dichloro-: Lacks the halogen substituent, resulting in different chemical properties.
Uniqueness
s-Triazine, 2-(2-bromoethyl)-4,6-dichloro- is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for forming diverse derivatives. The combination of bromoethyl and dichloro substituents enhances its utility in various chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


